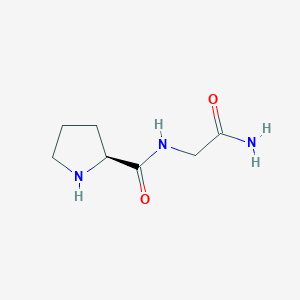
(S)-N-(2-Amino-2-oxoethyl)pyrrolidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-N-(2-Amino-2-oxoethyl)pyrrolidine-2-carboxamide is a dipeptide composed of the amino acids proline and glycine, linked by an amide bond. It is known for its various pharmacological activities, particularly in the central nervous system. This compound has been studied for its potential therapeutic applications, including its role in modulating neurotransmitter systems.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(S)-N-(2-Amino-2-oxoethyl)pyrrolidine-2-carboxamide can be synthesized through the coupling of proline and glycine using standard peptide synthesis techniques. One common method involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like N,N-diisopropylethylamine (DIPEA). The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) at room temperature. After the coupling reaction, the product is purified using techniques like recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of prolylglycinamide may involve large-scale peptide synthesis using automated peptide synthesizers. These machines can efficiently couple amino acids in a stepwise manner, allowing for the production of large quantities of the dipeptide. The use of solid-phase peptide synthesis (SPPS) is also common, where the peptide is assembled on a solid support and then cleaved from the resin after synthesis.
Análisis De Reacciones Químicas
Types of Reactions
(S)-N-(2-Amino-2-oxoethyl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert oxo derivatives back to the original dipeptide.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to modified peptides with different properties.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a model compound for studying peptide synthesis and reactions.
Biology: (S)-N-(2-Amino-2-oxoethyl)pyrrolidine-2-carboxamide is used in research on neurotransmitter modulation and receptor binding.
Medicine: It has potential therapeutic applications in treating neurological disorders and modulating dopamine receptors.
Industry: this compound can be used in the development of peptide-based drugs and as a building block for more complex peptides.
Mecanismo De Acción
(S)-N-(2-Amino-2-oxoethyl)pyrrolidine-2-carboxamide exerts its effects by modulating neurotransmitter systems in the brain. It has been shown to enhance the binding affinity of dopamine receptors, particularly the D2L, D2S, and D4 subtypes . This modulation is thought to occur through interactions with receptor sites, leading to changes in receptor conformation and function. The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to influence dopamine receptor activity is a key aspect of its mechanism of action.
Propiedades
Número CAS |
49864-48-4 |
|---|---|
Fórmula molecular |
C7H13N3O2 |
Peso molecular |
171.20 g/mol |
Nombre IUPAC |
(2S)-N-(2-amino-2-oxoethyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C7H13N3O2/c8-6(11)4-10-7(12)5-2-1-3-9-5/h5,9H,1-4H2,(H2,8,11)(H,10,12)/t5-/m0/s1 |
Clave InChI |
MZKZJHTZJCEFKZ-YFKPBYRVSA-N |
SMILES isomérico |
C1C[C@H](NC1)C(=O)NCC(=O)N |
SMILES canónico |
C1CC(NC1)C(=O)NCC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















